![molecular formula C20H15NO6S B2400968 3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid CAS No. 618393-56-9](/img/structure/B2400968.png)

3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

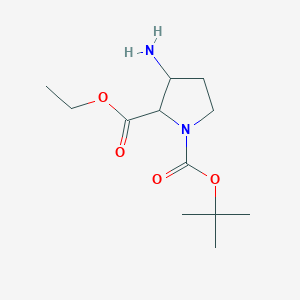

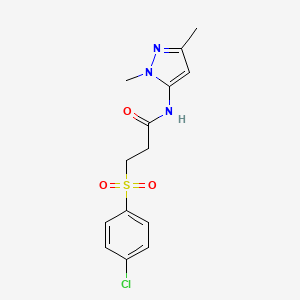

The synthesis of sulfamoyl benzoic acid (SBA) analogues, which includes 3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid, has been reported in the literature . The process involves the development of an experimental structure-activity relationship (SAR) that is supported and rationalized by computational docking analysis of the SBA compounds into the LPA2 ligand-binding pocket .Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzofuran core, a sulfamoyl group, and a benzoic acid moiety. The exact structure can be obtained from the supplier or through computational chemistry methods.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the search results. These properties can typically be obtained from the material safety data sheet (MSDS) provided by the supplier .Applications De Recherche Scientifique

Environmental Impact and Occurrence

Parabens, structurally similar to benzoic acid derivatives, are widely used as preservatives in various products. They are considered emerging contaminants due to their presence in aquatic environments. These compounds can act as weak endocrine disruptors, and despite treatments eliminating them from wastewater, they are consistently detected in surface water and sediments. Notably, methylparaben and propylparaben are predominant, reflecting their common use in consumer products. Further, parabens can react with free chlorine to form chlorinated by-products, which are more stable and persistent, indicating the need for further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).

Water Treatment and Contaminant Removal

Sulfamethoxazole, a persistent organic pollutant with similar structural features (N-amine and carboxyl groups), is noted for its occurrence in various water bodies. The review emphasizes the importance of sustainable development in technology, focusing on the feasibility and cost for economic industrialization. It highlights the significance of synergistic effects involved in nanocomposites/polymer in removing toxic contaminants via adsorption or photocatalytic degradation due to high stability, functionality, and sustainability (Prasannamedha & Kumar, 2020).

Enzymatic Degradation of Organic Pollutants

Enzymatic approaches have garnered interest in the remediation/degradation of various organic pollutants, especially those with a recalcitrant nature. Certain redox mediators enhance the range of substrates and efficiency of degradation of these compounds significantly. The paper discusses the potential of enzymes like laccases, lignin peroxidases, and horseradish peroxidases in the presence of redox mediators to degrade recalcitrant compounds, pointing towards a future where enzyme–redox mediator systems could play a vital role in the remediation of aromatic compounds in industrial effluents (Husain & Husain, 2007).

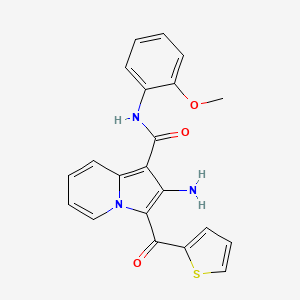

Synthesis and Medicinal Applications

6H-Benzo[c]chromen-6-ones, which share a core structural similarity with benzoic acid derivatives, have considerable pharmacological importance. The review covers synthetic procedures for these compounds, highlighting efficient and straightforward protocols, including reactions of Michael acceptor (chromenones and chalcones) with dicarbonyl compounds. This underscores the importance of synthetic procedures in the development of pharmacologically significant compounds (Mazimba, 2016).

Mécanisme D'action

Target of Action

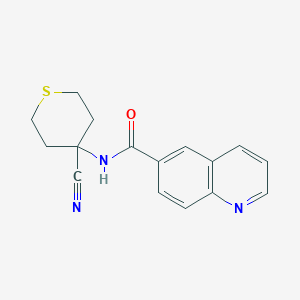

Similar compounds such as n,n-disubstituted 4-sulfamoylbenzoic acid derivatives have been found to inhibit cytosolic phospholipase a2α (cpla2α) with micromolar activity .

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit enzymes like cpla2α . The inhibition of such enzymes can lead to a decrease in the production of certain inflammatory mediators.

Biochemical Pathways

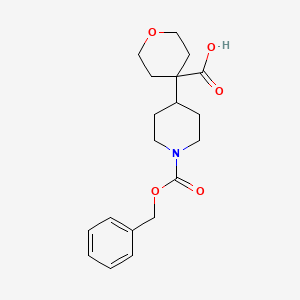

The compound may potentially affect the arachidonic acid cascade, a biochemical pathway that leads to the formation of oxidized arachidonic acid products such as prostaglandins and leukotrienes . These compounds exert a variety of physiological effects and are involved in the pathogenesis of inflammatory diseases .

Result of Action

Based on the potential inhibition of cpla2α, it can be inferred that the compound might help in reducing the production of inflammatory mediators .

Propriétés

IUPAC Name |

3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO6S/c1-26-19-10-15-14-7-2-3-8-17(14)27-18(15)11-16(19)21-28(24,25)13-6-4-5-12(9-13)20(22)23/h2-11,21H,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEEUZIRGRWFUFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=CC(=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-propan-2-ylacetamide](/img/structure/B2400886.png)

![(Z)-2-cyano-3-[2-(3-nitrophenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2400887.png)

![1-[4-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2400896.png)

![5-ethyl-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2400899.png)

![(5-Methylpyrazin-2-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2400903.png)

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B2400905.png)